Product packaging for 1,3-Dimethylcyclohexanol(Cat. No.:CAS No. 55539-04-3)

1,3-Dimethylcyclohexanol

Cat. No.: B2913386
CAS No.: 55539-04-3
M. Wt: 128.215
InChI Key: DWUSBTCQAFWLIW-UHFFFAOYSA-N
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Description

Significance of Substituted Cyclohexanols in Modern Organic Chemistry

Substituted cyclohexanols are a class of carbocyclic compounds that hold a position of considerable importance in organic chemistry. Their rigid yet conformationally mobile six-membered ring structure provides a versatile scaffold for a wide array of chemical transformations. The development of efficient and selective synthetic methods is a significant focus in pharmaceutical research and manufacturing, where precise control over a molecule's three-dimensional structure is paramount. youtube.com The stereochemistry of these compounds can be influenced by factors such as solvent polarity and temperature, making them excellent subjects for studying reaction mechanisms.

These molecules are not merely academic curiosities; they are crucial intermediates and structural motifs in numerous biologically active compounds. acs.org Their applications span various fields, highlighting the demand for innovative synthetic methodologies to access polysubstituted cyclohexanol (B46403) derivatives. acs.org Efficient strategies, including tandem reactions and solvent-free conditions, have been developed to construct these valuable carbocycles.

Academic Importance of 1,3-Dimethylcyclohexanol as a Model System and Synthetic Intermediate

Among the vast family of substituted cyclohexanols, this compound serves as a particularly insightful compound for both fundamental study and practical application.

As a Model System:

The primary academic value of this compound lies in its use as a model system for teaching and exploring the principles of stereochemistry and conformational analysis. The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. In 1,3-disubstituted cyclohexanes, the relative orientation of the two methyl groups (cis or trans) and the hydroxyl group dictates the stability of the possible chair conformers.

Cis-Isomer: For a cis-1,3-dimethylcyclohexanol, the most stable conformation places the two methyl groups and the hydroxyl group in equatorial positions. A conformation with these groups in axial positions would introduce significant destabilizing steric interactions known as 1,3-diaxial interactions. libretexts.org The diequatorial conformer is therefore overwhelmingly favored at equilibrium. spcmc.ac.in

Trans-Isomer: In the trans-isomer, one substituent must be axial while the other two are equatorial, or vice-versa, in any given chair conformation. libretexts.org This leads to conformers of different energy levels, providing a clear illustration of the energetic penalties associated with axial substituents.

These well-defined energetic differences make the this compound system an excellent platform for studying how conformation influences a molecule's properties and reactivity. The principles are clearly demonstrated in the related compound, 1,3-dimethylcyclohexane (B1346967), as shown in the table below.

IsomerConformationKey Steric InteractionsRelative Energy (kJ/mol)Stability
cisdiequatorial (e,e)Gauche interactions within the ring0Most Stable
cisdiaxial (a,a)Two 1,3-diaxial interactions>23Least Stable
transaxial-equatorial (a,e)One 1,3-diaxial interaction~7.6Intermediate

This table illustrates the fundamental energy differences in the conformers of the closely related 1,3-dimethylcyclohexane system, which provides a basis for understanding the stereochemistry of this compound.

As a Synthetic Intermediate:

Beyond its role as a pedagogical model, this compound is a valuable starting material in targeted organic synthesis. Its defined stereochemistry can be exploited to construct more complex molecules with a high degree of control. A notable example is its use in the directed C-H hydroxylation to create 1,3-diaxial diol derivatives. In a specific study, the axial tertiary alcohol of this compound was used as an anchor point to direct an oxidation reaction to a specific C-H bond on the cyclohexane ring. acs.org This transformation is significant because it allows for the direct installation of a hydroxyl group in a stereochemically predictable manner, a challenging task in complex molecule synthesis. acs.org

The research demonstrated that the axial alcohol could be converted into a directing group, which then facilitates the hydroxylation at the C-3 position to yield a 1,3-diaxial diol derivative. acs.org This type of regio- and stereoselective functionalization is highly sought after in synthetic chemistry.

Starting MaterialReagentsProductYield (based on recovered starting material)
Directed this compound derivative (1A)Oxone, NaHCO₃1,3-diaxial diol derivative (2A)74%

Data sourced from a study on direct C-H hydroxylation. acs.org

Scope and Research Objectives

The study of this compound and related substituted cyclohexanols is driven by several key research objectives:

Elucidation of Reaction Mechanisms: A primary goal is to use these simple, well-defined systems to understand the intricate details of chemical reactions. nih.govacs.org By studying how the stereochemistry of the cyclohexanol ring affects reaction rates and product distributions, chemists can gain fundamental insights into transition states and reaction pathways.

Development of Novel Synthetic Methods: Researchers aim to create new and efficient reactions for organic synthesis. mdpi.com This includes the development of catalytic systems for the functionalization of C-H bonds, which represents a major advance in synthetic efficiency by avoiding the need for pre-functionalized starting materials. acs.org

Stereoselective Synthesis: A central objective is the precise control of stereochemistry during chemical synthesis. Research focuses on developing methods that yield a single desired stereoisomer, which is crucial for the synthesis of pharmaceuticals and other chiral molecules. youtube.com The use of this compound as a chiral building block or as a test substrate for new stereoselective reactions is integral to this goal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B2913386 1,3-Dimethylcyclohexanol CAS No. 55539-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUSBTCQAFWLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Isomeric Considerations of 1,3 Dimethylcyclohexanol

Elucidation of Stereoisomers and Configurational Relationships

The spatial arrangement of the substituents on the cyclohexane (B81311) ring of 1,3-dimethylcyclohexanol leads to the existence of multiple stereoisomers. Understanding these isomers requires a grasp of cis-trans isomerism within substituted cyclohexane systems and the resulting enantiomeric and diastereomeric forms.

Cis-Trans Isomerism in Substituted Cyclohexane Systems

In disubstituted cyclohexanes like this compound, the relative orientation of the two methyl groups determines whether the isomer is cis or trans. In the cis isomer, both methyl groups are on the same side of the ring (either both pointing up or both pointing down). vaia.com In the trans isomer, the methyl groups are on opposite sides of the ring (one up and one down). doubtnut.com These geometric isomers are not interconvertible through bond rotation and represent distinct chemical compounds with different physical and chemical properties. uobaghdad.edu.iq

Enantiomeric and Diastereomeric Forms of this compound

The presence of chiral centers in this compound—carbons bonded to four different groups—gives rise to enantiomers and diastereomers. masterorganicchemistry.com

cis-1,3-Dimethylcyclohexanol: The cis isomer possesses a plane of symmetry and is therefore achiral, meaning it is a meso compound. It does not have a non-superimposable mirror image.

trans-1,3-Dimethylcyclohexanol: The trans isomer lacks a plane of symmetry and is chiral. It exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers have identical physical properties except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. uobaghdad.edu.iq

The relationship between the cis isomer and either of the trans enantiomers is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. masterorganicchemistry.com

Conformational Analysis and Energetics

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Chair Conformations and Inversion Dynamics

The cyclohexane ring in this compound can undergo a "ring flip," where one chair conformation converts into another. youtube.com During this process, axial substituents become equatorial, and equatorial substituents become axial.

For cis-1,3-dimethylcyclohexanol, the two possible chair conformations are one with both methyl groups in axial positions (diaxial) and one with both methyl groups in equatorial positions (diequatorial). vaia.comlibretexts.org

For trans-1,3-dimethylcyclohexanol, a ring flip results in the interchange of the axial and equatorial positions of the two methyl groups. In either chair conformation, one methyl group will be axial and the other equatorial. doubtnut.comlibretexts.org

Steric Interactions and Conformational Stability (e.g., 1,3-Diaxial Interactions)

The stability of a particular chair conformation is largely determined by steric interactions. The most significant of these are 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the third carbon atom. researchgate.netlibretexts.org

In cis-1,3-dimethylcyclohexanol, the diaxial conformation is highly destabilized by severe steric repulsion between the two axial methyl groups. The diequatorial conformation, in contrast, minimizes these interactions as the bulky methyl groups point away from the ring, making it the more stable conformer. vaia.com

In trans-1,3-dimethylcyclohexanol, both chair conformations have one axial and one equatorial methyl group. The axial methyl group experiences 1,3-diaxial interactions with axial hydrogens. chemistrysteps.com This makes the trans isomer inherently less stable than the diequatorial conformation of the cis isomer.

Quantitative Assessment of Conformational Equilibria

The energy difference between conformers determines their relative populations at equilibrium. For cis-1,3-dimethylcyclohexanol, the energy difference between the diequatorial and diaxial conformations is significant, with the diequatorial form being more stable by approximately 5.4 kcal/mol (23 kJ/mol). This large energy difference means that at room temperature, the vast majority of cis-1,3-dimethylcyclohexanol molecules exist in the diequatorial conformation.

For monosubstituted cyclohexanes, the energy difference between the equatorial and axial conformer is known as the A-value. The A-value for a methyl group is approximately 1.7 kcal/mol (7.28 kJ/mol). chemistrysteps.com In trans-1,3-dimethylcyclohexanol, since both conformers have one axial and one equatorial methyl group, they have similar energies and are present in roughly equal amounts at equilibrium.

The relative stability of the diastereomers can also be assessed. The cis isomer, which can adopt a low-energy diequatorial conformation, is thermodynamically more stable than the trans isomer.

Below is a table summarizing the key energetic considerations for the conformers of this compound.

IsomerConformationKey Steric InteractionsRelative Stability
cis-1,3-DimethylcyclohexanolDiequatorialMinimized steric strainMore stable conformer
cis-1,3-DimethylcyclohexanolDiaxialSevere 1,3-diaxial repulsion between methyl groupsLess stable conformer
trans-1,3-DimethylcyclohexanolAxial-Equatorial1,3-diaxial interactions between one methyl group and axial hydrogensLess stable than diequatorial cis isomer

Influence of Conformational States on Molecular Reactivity

The molecular reactivity of the stereoisomers of this compound is intrinsically linked to their conformational states. The spatial arrangement of the hydroxyl and methyl groups in the dominant chair conformations dictates the accessibility of the reactive hydroxyl group and the stability of reaction transition states. This interplay of steric and stereoelectronic effects leads to significant differences in reaction rates and outcomes between the cis and trans isomers.

The reactivity of cyclic compounds is profoundly influenced by the orientation of their functional groups, specifically whether they are in an axial or equatorial position. slideshare.net For cyclohexanol (B46403) derivatives, equatorial hydroxyl groups are generally more sterically accessible than axial ones, which are hindered by 1,3-diaxial interactions with axial hydrogen atoms on the same side of the ring. slideshare.net Consequently, reactions involving the hydroxyl group, such as esterification or oxidation, often proceed at different rates for different conformers.

In the case of this compound, there are two diastereomers: cis and trans.

cis-1,3-Dimethylcyclohexanol : This isomer can exist in two chair conformations that are in equilibrium. One conformer has the hydroxyl group and the C3-methyl group in equatorial positions (e,e), while the other has them in axial positions (a,a). The diequatorial conformer is significantly more stable as it minimizes steric strain from 1,3-diaxial interactions. Therefore, the reactivity of the cis isomer is predominantly that of the conformer with an equatorial hydroxyl group.

trans-1,3-Dimethylcyclohexanol : This isomer exists in a chair conformation where one substituent is axial and the other is equatorial (a,e). This leads to two possible conformers: one with an axial hydroxyl group and an equatorial methyl group, and another with an equatorial hydroxyl group and an axial methyl group. The relative stability of these conformers depends on the A-values (conformational free energy) of the hydroxyl and methyl groups.

Studies on the rates of various reactions highlight the impact of these conformational differences.

Esterification and Hydrolysis:

The rate of acetylation of cyclohexanols is a classic method used to probe the steric environment of the hydroxyl group. Equatorial alcohols react faster than their axial counterparts because the transition state for the equatorial alcohol is less sterically hindered. acs.org For cis-1,3-dimethylcyclohexanol, where the hydroxyl group is predominantly equatorial, a faster acetylation rate is expected compared to a hypothetical locked axial isomer. In trans-1,3-dimethylcyclohexanol, the reactivity would depend on the conformational equilibrium between the axial-OH and equatorial-OH forms.

Similarly, the hydrolysis of derivatives of this compound demonstrates this principle. Research on the solvolysis of chlorides derived from cis- and trans-rich fractions of this compound revealed different rates of reaction. epa.gov The formation of 1-chloro-1,3-dimethylcyclohexane and its subsequent hydrolysis is sensitive to the original stereochemistry of the alcohol, which dictates the stability of the intermediate carbocation and the accessibility for the nucleophilic attack. epa.govchegg.com

Oxidation Reactions:

The oxidation of a secondary alcohol to a ketone involves the removal of the carbinol hydrogen. The rate of this reaction is also dependent on the conformation. Axial alcohols are often oxidized faster than equatorial alcohols by chromic acid. This is attributed to the relief of steric strain in the transition state for the axial isomer, as the C-O bond becomes a double bond, removing the 1,3-diaxial interactions involving the hydroxyl group. For cis-1,3-dimethylcyclohexanol (equatorial OH), the oxidation would be slower than for the less stable conformer of trans-1,3-dimethylcyclohexanol that possesses an axial OH group.

Neighboring Group Participation and Rearrangements:

The specific chair conformation can also facilitate or hinder neighboring group participation and molecular rearrangements. For example, an anti-periplanar arrangement between a leaving group and a migrating group is often required for rearrangements, a condition that is highly dependent on the conformational state of the molecule. The dehydration of this compound to form alkenes like 1,3-dimethylcyclohexene is also governed by stereoelectronic requirements, favoring an anti-periplanar relationship between the departing hydroxyl group (as water) and a neighboring proton. ontosight.ai The conformation of the starting alcohol will determine which protons are available for elimination, thus influencing the regioselectivity of the resulting double bond.

The following table summarizes the expected relative reactivity based on the dominant conformational states of the isomers of this compound.

Reaction TypeIsomer/ConformerDominant OH PositionExpected Relative RateRationale
Esterification (e.g., Acetylation) cis-1,3-DimethylcyclohexanolEquatorialFasterThe equatorial hydroxyl group is more sterically accessible to the acylating agent. slideshare.netacs.org
trans-1,3-DimethylcyclohexanolAxial (in the more stable conformer)SlowerThe axial hydroxyl group is sterically hindered by 1,3-diaxial interactions. slideshare.net
Chromic Acid Oxidation cis-1,3-DimethylcyclohexanolEquatorialSlowerThe transition state for equatorial alcohol oxidation has higher energy.
trans-1,3-DimethylcyclohexanolAxial (in the more stable conformer)FasterRelief of 1,3-diaxial steric strain in the transition state as the sp³ carbon becomes sp².
Solvolysis (of derived chloride) from cis-1,3-DimethylcyclohexanolEquatorial OH leads to ClSlower (SN1)The formation of a tertiary carbocation is generally slow for cyclohexyl systems due to ring strain. epa.gov
from trans-1,3-DimethylcyclohexanolAxial OH leads to ClFaster (SN1)An axial leaving group can be better stabilized by hyperconjugation with anti-periplanar C-C bonds.

Advanced Synthetic Methodologies for 1,3 Dimethylcyclohexanol Derivatives

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of 1,3-dimethylcyclohexanol, primarily through the reduction of corresponding ketone precursors. This approach is valued for its high atom economy and efficiency.

Reduction of Dimethylcyclohexanones and Related Ketones

The most direct route involves the reduction of 1,3-dimethylcyclohexanone. However, a common and industrially significant precursor is 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone. The hydrogenation of dimedone can be engineered to selectively yield 3,3-dimethylcyclohexanone (B1346601), which is then further reduced to the target alcohol, 3,3-dimethylcyclohexanol.

Historically, the reduction of dimedone presented challenges, including the use of corrosive reagents or the formation of significant by-products. google.com Modern approaches have overcome these issues by using bifunctional catalysts that possess both an acidic function and a hydrogenation metal. google.com For instance, a palladium-containing ion exchange resin, Amberlyst CH57, has demonstrated high selectivity for 3,3-dimethylcyclohexanone from dimedone in a methanol (B129727) solvent under hydrogen pressure. google.com

Once the precursor ketone is obtained, its subsequent hydrogenation to this compound can be achieved with high efficiency. Various heterogeneous catalysts are effective for this transformation. Palladium on carbon (Pd/C) is a highly effective system, while platinum on alumina (B75360) (Pt/Al₂O₃) also shows excellent performance, particularly under milder pressure conditions. smolecule.com The reduction of the carbonyl group in 3,3-dimethylcyclohexanone can also be accomplished using reducing agents like lithium aluminum hydride. smolecule.com

Catalyst SystemPrecursorProductConditionsYield/SelectivityReference
5% Pd/C3,3-Dimethylcyclohexanone3,3-Dimethylcyclohexanol20 bar H₂, 65°C, Isopropanol, 48h95% Yield, 99.5% Selectivity smolecule.com
Pt/Al₂O₃3,3-Dimethylcyclohexanone3,3-Dimethylcyclohexanol10 bar H₂, 80°C, Aqueous medium, 3h93.6% Yield, 99.7% Selectivity smolecule.com
Amberlyst CH57 (Pd)Dimedone3,3-Dimethylcyclohexanone5 bara H₂, 85°C, MethanolHigh Yield google.com

Stereoselective and Asymmetric Catalytic Strategies

The reduction of 1,3-dimethylcyclohexanone yields a new stereocenter at the carbinol carbon, resulting in cis and trans diastereomers. Controlling the stereochemical outcome of this reduction is a significant objective. Stereoselective reductions can be achieved by using sterically hindered reducing agents or specific catalysts that favor the formation of one diastereomer over the other.

For related systems, such as the reduction of β-hydroxy ketones to form 1,3-diols, reagents like catecholborane or diisopinocampheylborane (B13816774) (Ipc-boron) are known to provide excellent anti-selectivity through an intramolecular reduction of an intermediate borinate ester. researchgate.net This principle of substrate-directed reduction can be applied to achieve high diastereoselectivity.

For enantioselective synthesis, which produces a single enantiomer of the alcohol, asymmetric catalysis is employed. This involves the use of a chiral catalyst, often a transition metal complexed with a chiral ligand. nih.gov Ligands such as BINOL, when complexed with metals like aluminum or titanium, can create a chiral environment around the metal center. rsc.org This chiral catalyst then preferentially catalyzes the hydrogenation of the prochiral ketone to one enantiomer of the alcohol. rsc.org While specific applications to 1,3-dimethylcyclohexanone are specialized, the principles of asymmetric hydrogenation and transfer hydrogenation are well-established for producing optically active alcohols. nih.govprinceton.edu

Organometallic Reagent Additions

The carbon skeleton of this compound can be constructed through the addition of organometallic reagents to suitable carbonyl precursors. These methods offer powerful ways to form carbon-carbon bonds with potential stereochemical control.

Diastereoselective Control in Carbonyl Additions

One synthetic route involves the addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to 3-methylcyclohexanone. This reaction forms the tertiary alcohol directly. The nucleophilic methyl group can attack the carbonyl carbon from either the axial or equatorial face of the cyclohexane (B81311) ring, leading to the formation of two diastereomers: cis-1,3-dimethylcyclohexanol and trans-1,3-dimethylcyclohexanol.

The diastereoselectivity of this addition is primarily influenced by steric factors. The incoming nucleophile generally prefers to approach from the less sterically hindered face of the carbonyl group. In the case of 3-methylcyclohexanone, the existing methyl group at the 3-position can direct the incoming nucleophile to the opposite face, often leading to a preference for the trans product. rug.nl The choice of solvent and cation can also influence the stereochemical outcome.

Conjugate Addition Strategies

An alternative and highly effective organometallic strategy is the conjugate addition (or Michael addition) of a methyl group to an α,β-unsaturated ketone precursor. masterorganicchemistry.com The typical substrate for this synthesis is 3-methylcyclohex-2-enone. This compound reacts with a lithium diorganocopper reagent, specifically lithium dimethylcuprate (Li(CH₃)₂Cu), also known as a Gilman reagent. vaia.comopenstax.org

In this reaction, the nucleophilic methyl group adds to the β-carbon (carbon 4) of the conjugated system, rather than directly to the carbonyl carbon. openstax.org This 1,4-addition generates a specific lithium enolate intermediate of 1,3-dimethylcyclohexanone. vaia.com Subsequent protonation during aqueous workup yields 1,3-dimethylcyclohexanone, which can then be reduced to the final this compound product as described in section 3.1.1. smolecule.com This two-step sequence of conjugate addition followed by ketone reduction is a powerful method for controlling the regiochemistry of the substitution pattern.

Nucleophilic Substitution Reactions on Cyclohexane Precursors

The hydroxyl group of this compound can also be introduced via a nucleophilic substitution reaction on a pre-formed 1,3-dimethylcyclohexane (B1346967) skeleton. This approach requires a precursor that has a suitable leaving group at the carbon where the hydroxyl group is to be installed.

In a typical Sₙ2 reaction, a nucleophile (in this case, a hydroxide (B78521) source like NaOH) attacks the carbon atom bearing a good leaving group (such as a tosylate, mesylate, or halide). For this reaction to proceed efficiently on a cyclohexane ring, the leaving group and the hydrogen on the adjacent carbon must be able to adopt an anti-periplanar conformation. libretexts.org This stereoelectronic requirement is crucial for the transition state and dictates the stereochemical outcome of the reaction. For example, the reaction of a cis-1,3-dimethylcyclohexyl tosylate with hydroxide would lead to the formation of the trans-1,3-dimethylcyclohexanol due to the inversion of configuration inherent in the Sₙ2 mechanism. The efficiency of substitution reactions can be compromised by competing elimination (E2) reactions, especially with sterically hindered substrates or strong, bulky bases. libretexts.org

Chiral Resolution and Enantiopurification Techniques

The synthesis of single-enantiomer compounds is a critical objective in modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. For chiral molecules like derivatives of this compound, which possess a stereogenic tertiary alcohol center, separating a racemic mixture into its constituent enantiomers is a significant synthetic challenge. This section details advanced methodologies employed for the chiral resolution and enantiopurification of such compounds.

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and widely utilized method for chiral resolution. The fundamental principle involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. advanceseng.comresearchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers possess different physical characteristics, such as solubility, melting point, and boiling point. libretexts.org This difference in solubility is exploited to separate them, typically through fractional crystallization. advanceseng.comlibretexts.org

The process can be summarized as follows:

Reaction: The racemic alcohol (or a derivative thereof) is reacted with a stoichiometric amount of an enantiomerically pure chiral resolving agent. For alcohols, this often requires prior derivatization into an acidic or basic moiety that can form a salt. For example, the alcohol can be converted into a hemiphthalate or hemisuccinate ester, introducing a carboxylic acid group.

Crystallization: The resulting mixture of diastereomeric salts is dissolved in a suitable solvent. By carefully controlling conditions such as temperature and solvent composition, the less soluble diastereomer selectively crystallizes out of the solution. advanceseng.com

Separation: The crystallized diastereomer is separated from the mother liquor (containing the more soluble diastereomer) by filtration.

Liberation: The separated diastereomer is then treated to cleave the bond with the resolving agent, regenerating the enantiomerically pure starting material and recovering the resolving agent for potential reuse.

While this method is robust, its application to tertiary alcohols like this compound presents challenges. Alcohols are not inherently acidic or basic enough to form salts directly, necessitating the aforementioned derivatization step. veranova.com Furthermore, the selection of an appropriate chiral resolving agent and crystallization solvent is often empirical and can require extensive screening to achieve efficient separation. researchgate.netsolidstatepharma.com Common resolving agents include chiral acids like tartaric acid and mandelic acid, or chiral bases such as brucine (B1667951) and (S)-(-)-α-methylbenzylamine. advanceseng.com

Table 1: Common Chiral Resolving Agents for Diastereomeric Salt Formation This table provides examples of resolving agents often used for the resolution of chiral compounds, a strategy applicable to derivatives of this compound after appropriate functionalization.

Resolving Agent Type Examples Target Functional Group
Chiral Acids (+)-Tartaric Acid, (-)-Mandelic Acid, (+)-Camphorsulfonic Acid Basic compounds (e.g., amines)
Chiral Bases (-)-Brucine, (+)-Cinchonine, (S)-(-)-α-Methylbenzylamine Acidic compounds (e.g., carboxylic acids)
Amino Alcohols (-)-Ephedrine, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol Acidic compounds

Biocatalytic Resolution Methods

Biocatalytic resolution has emerged as a powerful and "green" alternative for producing enantiomerically pure compounds, including alcohols. This technique utilizes enzymes, most commonly lipases, which can exhibit high enantioselectivity in their catalytic activity. The process is typically a kinetic resolution, where one enantiomer of the racemic substrate is preferentially transformed into a product, leaving the unreacted enantiomer in high enantiomeric excess. oup.com

For tertiary alcohols such as this compound, the most common biocatalytic approach is enantioselective transesterification. scielo.br In this reaction, a lipase (B570770) catalyzes the transfer of an acyl group from an acyl donor (often a vinyl ester, like vinyl acetate (B1210297) or vinyl butyrate) to one of the alcohol enantiomers. d-nb.info

Key features of this method include:

High Enantioselectivity: Lipases, such as Lipase A from Candida antarctica (CAL-A), have demonstrated excellent enantioselectivity (E-values >200) for sterically hindered tertiary alcohols, although reaction rates can be low. scielo.brd-nb.inforesearchgate.net

Mild Reaction Conditions: Enzymatic resolutions are conducted under mild conditions (e.g., room temperature, neutral pH), which minimizes the risk of side reactions like racemization or degradation.

Process Optimization: The efficiency of biocatalytic resolution can be significantly enhanced through protein engineering of the enzyme to improve its activity towards bulky substrates like tertiary alcohols. d-nb.infonih.gov Additionally, optimization of reaction parameters such as the choice of acyl donor, solvent, and the addition of bases can dramatically increase reaction rates. osaka-u.ac.jp

A significant body of research focuses on the kinetic resolution of cyclic tertiary alcohols using CAL-A. While direct data for this compound is limited, studies on analogous structures provide valuable insights into the method's applicability.

Table 2: Examples of Biocatalytic Kinetic Resolution of Cyclic Tertiary Alcohols using CAL-A This table presents research findings on the enzymatic resolution of tertiary alcohols structurally related to this compound, demonstrating the effectiveness of this methodology.

Substrate Acyl Donor Enzyme Conversion (%) Enantiomeric Excess (ee%) of Ester Reference
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Vinyl hexanoate CAL-A 44 99 scielo.brosaka-u.ac.jp
1-Methyl-2,3-dihydro-1H-inden-1-ol Vinyl hexanoate CAL-A 45 96 scielo.br
1,2,3,4-Tetrahydronaphthalen-1-ol Vinyl n-butyrate CAL-A (Wild-Type) 38 >99 d-nb.info
1,2,3,4-Tetrahydronaphthalen-1-ol Vinyl n-butyrate CAL-A (Mutant) ~55 >99 d-nb.info

Enantiospecific Cocrystallization Approaches

Enantiospecific cocrystallization is an innovative resolution technique that serves as an alternative to diastereomeric salt formation, particularly for compounds that are not easily ionizable. researchgate.netnih.gov In this method, a chiral coformer is introduced to a racemic mixture, which selectively forms a stable cocrystal with only one of the enantiomers. nih.gov The other enantiomer remains in the solution, allowing for their separation by filtration.

The key distinction from diastereomeric salt formation is that cocrystallization often behaves enantiospecifically, where only one diastereomeric cocrystal pair is formed, as opposed to two diastereomeric salts with differing solubilities. researchgate.net This can simplify the separation process. The success of this method relies on finding a suitable coformer that exhibits specific molecular recognition with one enantiomer of the target compound through non-covalent interactions like hydrogen bonding.

While this approach has been successfully applied to resolve various active pharmaceutical ingredients (APIs), its application to tertiary alcohols like this compound derivatives is an area of ongoing research. researchgate.netrsc.org The strategy would involve screening a library of chiral coformers (e.g., chiral acids, amides) against the racemic alcohol in various solvents to identify a system that leads to the formation of an enantiospecific cocrystal.

Preparative Chromatographic Separation (e.g., Chiral HPLC, SFC)

Preparative chromatography is a powerful and versatile technique for the direct separation of enantiomers from a racemic mixture. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary methods used for this purpose at both analytical and preparative scales. chromatographyonline.com

The separation is achieved using a chiral stationary phase (CSP), which is a solid support material that has been modified with a chiral selector. bgb-analytik.com As the racemic mixture passes through the column, the enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This differential interaction leads to different retention times, allowing for their separation. bgb-analytik.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantioseparation. A variety of CSPs are commercially available, based on selectors like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. chromatographyonline.com Method development involves screening different combinations of CSPs and mobile phases (typically normal-phase, e.g., hexane/isopropanol, or reversed-phase) to find the optimal conditions for resolution. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): Preparative SFC has gained significant popularity as a preferred method for chiral separations in the pharmaceutical industry. jst.go.jp It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often mixed with a small amount of a polar modifier like methanol or ethanol. jst.go.jp SFC offers several advantages over HPLC, including faster separations, reduced consumption of organic solvents (making it a "greener" technology), and easier product isolation due to the volatility of CO2. jst.go.jp

For a compound like this compound, which lacks a strong chromophore for UV detection, derivatization may be necessary, or alternative detectors such as a Refractive Index (RI) detector or a mass spectrometer (MS) can be used. The separation of menthol (B31143) isomers, which are structurally related cyclic alcohols, is a well-documented application of chiral chromatography. researchgate.netgoogle.com

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC and SFC This table lists widely used CSPs that are effective for the chromatographic resolution of a broad range of chiral compounds, including alcohols and their derivatives.

CSP Type Common Trade Names Typical Applications
Polysaccharide (Cellulose-based) Chiralcel® OD, Chiralcel® OJ, RegisCell® Broad applicability for a wide range of racemates
Polysaccharide (Amylose-based) Chiralpak® AD, Chiralpak® AS, RegisPack® Complementary selectivity to cellulose-based phases
Pirkle-type (Brush-type) Whelk-O® 1 Aromatic compounds, alcohols, amines, amides
Macrocyclic Glycopeptide Chirobiotic® V, Chirobiotic® T Polar and ionizable compounds, suitable for LC-MS

Mechanistic Studies of 1,3 Dimethylcyclohexanol Reactions

Oxidation Pathways and Product Characterization

The oxidation of alcohols is a fundamental transformation in organic chemistry. For tertiary alcohols such as 1,3-dimethylcyclohexanol, oxidation does not occur under standard conditions that typically oxidize primary and secondary alcohols. This is because there is no hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical dehydrogenation mechanism.

However, under forcing conditions with strong oxidizing agents, cleavage of carbon-carbon bonds can occur. For this compound, this would lead to the opening of the cyclohexane (B81311) ring and the formation of various keto-acids. More commonly, catalytic oxidation processes are employed. While specific studies on this compound are not extensively detailed, the general mechanism for tertiary alcohol oxidation on catalyst surfaces involves adsorption followed by C-C bond cleavage. cardiff.ac.uk For instance, catalytic oxidation of cyclohexane can yield cyclohexanol (B46403) and cyclohexanone. acs.orgrug.nl In related systems, gold-palladium catalysts have been used for the selective oxidation of various alcohols. cardiff.ac.uk

Characterization of the potential oxidation products would rely on standard spectroscopic techniques.

Spectroscopic MethodExpected Observations for Oxidation Products (e.g., Ketones)
Infrared (IR) Spectroscopy Appearance of a strong C=O stretching band around 1715 cm⁻¹.
¹H NMR Spectroscopy Disappearance of the alcohol -OH proton signal and changes in the chemical shifts of protons adjacent to the newly formed carbonyl group.
¹³C NMR Spectroscopy Appearance of a characteristic signal for the carbonyl carbon in the range of 200-220 ppm.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the ketone product.

Reduction Pathways and Stereochemical Control

The reduction relevant to this compound is the reduction of its corresponding ketone, 1,3-dimethylcyclohexanone, to form the alcohol. This reaction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The key aspect of this reduction is the stereochemical control, as two diastereomeric products can be formed: cis-1,3-dimethylcyclohexanol and trans-1,3-dimethylcyclohexanol.

The stereochemical outcome is dictated by the direction of the hydride attack on the carbonyl carbon. The two faces of the carbonyl group are diastereotopic. The approach of the hydride reagent is influenced by steric hindrance from the axial methyl group and other axial hydrogens on the ring.

Axial Attack: Leads to the formation of the equatorial alcohol.

Equatorial Attack: Leads to the formation of the axial alcohol.

Generally, attack from the less hindered equatorial face is favored, leading to the axial alcohol. However, the product ratio is highly dependent on the specific reducing agent and reaction conditions. Studies on the reduction of substituted cyclohexanones show that the use of bulky reducing agents can favor the formation of the equatorial alcohol via axial attack. Conversely, smaller reducing agents may favor attack from the axial direction to yield the axial alcohol. For instance, the reduction of β-hydroxy ketones with tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can produce anti-diols with high diastereoselectivity. researchgate.net Catalytic hydrogenation of 1,3-dimethylcyclohexene can also yield cis-1,3-dimethylcyclohexanol. lookchem.com

Substitution Reactions and Stereochemical Outcomes

Tertiary alcohols like this compound readily undergo substitution reactions in the presence of strong acids such as HCl or HBr. openstax.orgchegg.com The hydroxyl group (-OH) is a poor leaving group, but in the presence of a strong acid, it is protonated to form an oxonium ion (-OH₂⁺). pdx.edu This creates a much better leaving group, a neutral water molecule. The departure of the water molecule results in the formation of a relatively stable tertiary carbocation. This carbocation is then attacked by the halide nucleophile (e.g., Cl⁻) to yield the final alkyl halide product, 1-chloro-1,3-dimethylcyclohexane. chegg.com

Reaction Steps:

Protonation of the hydroxyl group: The alcohol oxygen attacks a proton from the acid.

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving a tertiary carbocation. pdx.edu

Nucleophilic attack: The halide ion attacks the carbocation to form the final product. openstax.org

The substitution reaction of this compound proceeds through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. openstax.orgchegg.com This is characteristic of tertiary substrates. pdx.edu

Evidence for the SN1 Pathway:

Substrate Structure: this compound is a tertiary alcohol. Tertiary carbocations are the most stable among alkyl carbocations, which favors the SN1 pathway where carbocation formation is the rate-determining step. pdx.edumasterorganicchemistry.com SN2 reactions are heavily disfavored at tertiary centers due to steric hindrance. pdx.edulibretexts.org

Reaction Rate: The rate of an SN1 reaction is dependent only on the concentration of the substrate (the alcohol) and is independent of the concentration of the nucleophile. masterorganicchemistry.comvedantu.com The rate law is expressed as: Rate = k[R-OH].

Stereochemistry: The carbocation intermediate formed in an SN1 reaction is trigonal planar and achiral. The nucleophile can attack from either face of the plane, which typically leads to a mixture of stereoisomers (racemization) if the carbon center is chiral. libretexts.orgvedantu.com

An SN2 (Substitution Nucleophilic Bimolecular) mechanism is not observed for this compound. The SN2 pathway involves a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. libretexts.org This requires a "backside attack," which is sterically hindered by the three alkyl groups (the cyclohexane ring carbons and the methyl group) attached to the tertiary carbon of this compound. youtube.com

FeatureSN1 Mechanism (Observed)SN2 Mechanism (Not Observed)
Mechanism Two-step, involves carbocation intermediate vedantu.comOne-step, concerted reaction libretexts.org
Rate Law Rate = k[Substrate] (Unimolecular) vedantu.comRate = k[Substrate][Nucleophile] (Bimolecular) vedantu.com
Substrate Preference 3° > 2° > 1° masterorganicchemistry.comMethyl > 1° > 2° > 3° pdx.edu
Stereochemistry Racemization (mixture of inversion and retention) vedantu.comComplete inversion of configuration libretexts.org
Leaving Group A good leaving group is required. vedantu.comA good leaving group is required. vedantu.com
Nucleophile Weak nucleophiles can be effective. vedantu.comStrong nucleophiles are generally required. vedantu.com

Elimination Reactions and Regioselectivity

The acid-catalyzed dehydration of this compound is a classic elimination reaction that primarily proceeds through an E1 (Elimination Unimolecular) mechanism. openstax.orgpdx.edu This pathway is a direct competitor to the SN1 reaction and shares the same initial steps. iitk.ac.in

E1 Mechanism Steps:

Protonation of the hydroxyl group.

Formation of a tertiary carbocation upon loss of a water molecule. byjus.com This is the slow, rate-determining step. iitk.ac.in

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent (beta) to the carbocation, forming a double bond.

An E2 (Elimination Bimolecular) mechanism is less likely under these conditions. E2 reactions are single-step, concerted processes that require a strong base to remove a proton simultaneously with the departure of the leaving group. iitk.ac.inbyjus.com Acid-catalyzed dehydration uses weak bases. Furthermore, E2 reactions have a strict stereochemical requirement for an anti-periplanar arrangement between the beta-proton and the leaving group, which can be conformationally restrictive in cyclohexane systems. iitk.ac.in

Comparison of E1 and E2 Pathways for this compound Dehydration

FactorE1 Pathway (Dominant)E2 Pathway (Minor/Not Favored)
Base Strength Favored by weak bases (H₂O, ROH) libretexts.orglibretexts.orgRequires strong bases (OH⁻, OR⁻) libretexts.orglibretexts.org
Kinetics First-order: Rate = k[Substrate] iitk.ac.inSecond-order: Rate = k[Substrate][Base] iitk.ac.in
Mechanism Two steps, via carbocation intermediate byjus.comOne step, concerted byjus.com
Regioselectivity Zaitsev's Rule (forms the most substituted alkene) libretexts.orgZaitsev's Rule (unless a sterically bulky base is used) saskoer.ca
Stereochemistry No specific geometric requirement for H and leaving group libretexts.orgRequires anti-periplanar geometry masterorganicchemistry.com

The dehydration of the similar 2-methylcyclohexanol (B165396) also proceeds via an E1 mechanism, forming a secondary carbocation that can potentially rearrange. labarchives.com For this compound, the initially formed tertiary carbocation is already relatively stable, but rearrangements, such as hydride shifts, can occur if they lead to an even more stable carbocation, though this is less common than with secondary carbocations. masterorganicchemistry.com

The major products of the E1 dehydration of this compound are predicted by Zaitsev's Rule , which states that the most substituted (and therefore most stable) alkene will be the major product. libretexts.org The tertiary carbocation intermediate has protons on three adjacent carbon atoms (C2, C6, and the methyl group at C3). Removal of a proton from these positions can lead to different alkene isomers.

Removal of a proton from C2 or C6: Leads to the formation of 1,3-dimethylcyclohexene (a tetrasubstituted alkene) and 2,3-dimethylcyclohexene (a trisubstituted alkene).

Removal of a proton from the methyl group at C3: This is not a beta-proton to the carbocation at C1 and thus does not participate in the formation of an alkene from the initial carbocation.

Following Zaitsev's rule, the most stable, tetrasubstituted alkene, 1,3-dimethylcyclohexene , would be expected as the major product. libretexts.org

Carbocation Rearrangements in Dehydration Processes

The acid-catalyzed dehydration of alcohols is a fundamental method for synthesizing alkenes. For secondary and tertiary alcohols, this transformation typically proceeds via an E1 (elimination, unimolecular) mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, converting the poor leaving group (-OH) into a good leaving group (-OH2+). tutorsglobe.com

The subsequent departure of a water molecule generates a carbocation intermediate. tutorsglobe.com The stability of this carbocation is a critical factor influencing the reaction pathway. Tertiary alcohols, like this compound, readily form relatively stable tertiary carbocations, and thus undergo dehydration under milder conditions than primary or secondary alcohols. libretexts.org

Mechanism for this compound Dehydration:

Protonation: The oxygen atom of the hydroxyl group in this compound is protonated by the acid catalyst to form an alkyloxonium ion.

Formation of Carbocation: The C-O bond cleaves, and the leaving group (a neutral water molecule) departs, resulting in the formation of a tertiary carbocation at the C1 position.

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation center. This leads to the formation of a double bond.

In the case of the 1,3-dimethylcyclohexyl cation, there are three distinct adjacent positions from which a proton can be removed, leading to a mixture of alkene products.

While carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are common in E1 reactions when a more stable carbocation can be formed, they are not expected to be a major pathway in the dehydration of this compound. libretexts.org The initially formed carbocation is already tertiary. Any potential 1,2-hydride shift from an adjacent carbon would lead to a less stable secondary carbocation, which is energetically unfavorable. youtube.com

The distribution of the final alkene products is generally governed by Zaitsev's rule, which predicts that the most substituted (and therefore most thermodynamically stable) alkene will be the major product. youtube.com

Table 1: Potential Alkene Products from the Dehydration of this compound
Product NameStructureAlkene SubstitutionPredicted Abundance
1,5-Dimethylcyclohex-1-ene1,5-Dimethylcyclohex-1-ene structureTrisubstitutedMajor Product (Zaitsev)
1,3-Dimethylcyclohex-1-ene1,3-Dimethylcyclohex-1-ene structureTrisubstitutedMajor Product (Zaitsev)
3-Methyl-1-methylidenecyclohexane3-Methyl-1-methylidenecyclohexane structureDisubstitutedMinor Product (Hofmann)

Etherification Reactions (e.g., Williamson Synthesis)

The Williamson ether synthesis is a widely used method for preparing symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.com The alkoxide is typically formed by deprotonating an alcohol with a strong base, such as sodium hydride (NaH). pearson.com

The mechanism is a concerted, single-step process where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. wikipedia.org For the reaction to be efficient, the SN2 pathway must be favored over the competing E2 elimination pathway. This has important implications for the choice of reactants when preparing an ether from this compound.

Application to this compound:

To synthesize an ether from this compound using this method, the alcohol would first be converted to the corresponding 1,3-dimethylcyclohexoxide ion. However, this alkoxide is derived from a tertiary alcohol and is therefore sterically bulky. masterorganicchemistry.com Sterically hindered alkoxides are strong bases, and when reacted with secondary or tertiary alkyl halides, they predominantly lead to elimination (E2) products (alkenes) rather than the desired ether (SN2). wikipedia.orgmasterorganicchemistry.com

Therefore, to successfully synthesize an ether from this compound, the alkylating agent must be a primary alkyl halide, which is unhindered and susceptible to SN2 attack. byjus.com

Table 2: Feasibility of Williamson Ether Synthesis with 1,3-Dimethylcyclohexoxide
Alkyl HalideSubstrate TypeMajor Reaction PathwayMajor Product(s)
Methyl iodide (CH₃I)MethylSN21-Methoxy-1,3-dimethylcyclohexane (Ether)
Ethyl bromide (CH₃CH₂Br)PrimarySN21-Ethoxy-1,3-dimethylcyclohexane (Ether)
2-Bromopropane ((CH₃)₂CHBr)SecondaryE2Propene, this compound
tert-Butyl chloride ((CH₃)₃CCl)TertiaryE22-Methylpropene, this compound

Rearrangement Reactions Involving Related Cyclohexanol Scaffolds (e.g., Rupe Rearrangement)

The Rupe rearrangement is an acid-catalyzed transformation of tertiary α-alkynyl alcohols into α,β-unsaturated ketones. synarchive.comwikipedia.org This reaction is a characteristic process for scaffolds related to this compound, specifically tertiary cyclohexanols bearing an ethynyl (B1212043) group at the carbinol carbon. A prime example is the rearrangement of 1-ethynylcyclohexan-1-ol. chemicalpapers.comresearchgate.net

The mechanism proceeds through several steps:

Protonation: The acid catalyst protonates the hydroxyl group of the tertiary α-alkynyl alcohol.

Elimination: Loss of water leads to the formation of a resonance-stabilized vinyl cation (an enyne intermediate).

Nucleophilic Attack: A water molecule attacks the alkyne, leading to an enol intermediate.

Tautomerization: The enol rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone product. wikipedia.org

Research on the Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water has shown that the reaction yield can be significantly influenced by temperature, reaction time, and the presence of additives. chemicalpapers.comresearchgate.net Acidic additives, in particular, can catalyze the reaction and improve the yield of the resulting α,β-unsaturated ketone, 1-acetylcyclohexene. researchgate.net

Table 3: Effect of Additives on the Rupe Rearrangement of 1-Ethynylcyclohexan-1-ol researchgate.net
Additive (5 mol%)Reaction ConditionsYield of 1-Acetylcyclohexene
None (Pure Water)260°C, 60 min49%
ZnSO₄260°C, 60 minIncreased from 49%
FeCl₃260°C, 60 minIncreased from 49%
NaHSO₄260°C, 60 min88%

Sophisticated Spectroscopic Characterization and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the comprehensive analysis of 1,3-dimethylcyclohexanol, enabling the distinction between its cis and trans isomers.

Proton NMR (¹H NMR) spectroscopy allows for the assignment of stereoisomers through the analysis of chemical shifts and spin-spin coupling constants. The chemical shift of a proton is influenced by its local electronic environment, while coupling constants provide information about the dihedral angles between adjacent protons, which is crucial for determining their relative stereochemistry (axial or equatorial) on the cyclohexane (B81311) ring. libretexts.org

For instance, in cyclohexanol (B46403) derivatives, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) typically shows a different chemical shift and coupling pattern depending on its axial or equatorial orientation. An axial carbinol proton will exhibit large axial-axial couplings (typically 8-13 Hz) to the adjacent axial protons, while an equatorial proton will have smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). The analysis of these coupling constants in the ¹H NMR spectrum is a cornerstone for assigning the cis and trans isomers of this compound. libretexts.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's chemical environment. libretexts.org In this compound, the chemical shifts of the ring carbons, particularly C1 and C3, and the methyl carbons are sensitive to the stereochemistry of the molecule.

The spatial orientation of the methyl and hydroxyl groups influences the ¹³C chemical shifts due to steric interactions (gamma-gauche effect). For example, an axial methyl group will typically be shielded and appear at a higher field (lower ppm value) compared to an equatorial methyl group. researchgate.net Similarly, the orientation of the hydroxyl group (axial vs. equatorial) affects the chemical shifts of the ring carbons. researchgate.net These predictable trends allow for the differentiation of the cis and trans isomers. univ-lemans.fr

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Cyclohexanol Derivatives

Carbon EnvironmentTypical Chemical Shift (ppm)
C-OH65-80
Cyclohexane Ring Carbons20-50
Methyl Carbons (CH₃)15-30

Note: Specific values for this compound isomers will vary based on their precise stereochemistry.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex spectra of this compound. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivity. youtube.comsdsu.eduemerypharma.com This is invaluable for confirming the assignments made from 1D ¹H and ¹³C NMR spectra.

Another powerful 2D technique is the Correlation Spectroscopy (COSY) experiment, which reveals proton-proton coupling networks. sdsu.edu By identifying which protons are coupled to each other, the spin systems within the molecule can be traced, further aiding in the assignment of the cyclohexane ring protons and, consequently, the determination of the relative stereochemistry of the methyl and hydroxyl groups. sdsu.edu More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range (2- and 3-bond) correlations between protons and carbons, providing further structural confirmation. youtube.comslideshare.net

The cyclohexane ring in this compound is conformationally mobile, undergoing a rapid chair-chair interconversion at room temperature. Low-temperature NMR spectroscopy is a specialized technique used to slow down or "freeze" this conformational exchange on the NMR timescale. ox.ac.uk By recording NMR spectra at reduced temperatures, it is possible to observe the signals for individual conformers. nih.govarxiv.org

A study on trans-3-methylcyclohexanol, a closely related compound, utilized low-temperature ¹H and ¹³C NMR to determine the conformational equilibrium between the diaxial and diequatorial conformers. nih.gov The integration of the signals for each conformer at low temperatures allows for the calculation of the relative populations and the Gibbs free energy difference (ΔG°) between them. nih.gov This provides quantitative insight into the conformational preferences of the molecule, which are dictated by the steric and electronic effects of the substituents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorptions for this molecule are due to the hydroxyl (-OH) and carbon-oxygen (C-O) stretching vibrations.

The O-H stretching absorption is particularly informative. In a dilute solution where intermolecular hydrogen bonding is minimized, a sharp band is typically observed around 3600 cm⁻¹. However, in a neat or concentrated sample, the O-H absorption appears as a broad and intense band in the region of 3200-3600 cm⁻¹, which is a hallmark of intermolecular hydrogen bonding between alcohol molecules. pressbooks.publibretexts.org The C-O stretching vibration for a secondary alcohol like this compound typically appears as a strong band in the 1000-1100 cm⁻¹ region. pressbooks.publibretexts.org The presence and nature of these bands in the IR spectrum confirm the alcoholic nature of the compound and provide evidence of hydrogen bonding interactions. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrationFrequency Range (cm⁻¹)Appearance
Hydroxyl (-OH)O-H Stretch (H-bonded)3200-3600Broad, Strong
Hydroxyl (-OH)O-H Stretch (Free)~3600Sharp, Weaker
Carbon-OxygenC-O Stretch1000-1100Strong
Alkyl C-HC-H Stretch2850-2960Strong, Sharp

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. weebly.com For this compound (C₈H₁₆O), high-resolution mass spectrometry can determine the exact mass of the molecular ion (M⁺), confirming the molecular formula. nih.gov The nominal molecular weight of this compound is 128.21 g/mol . nih.gov

Electron ionization (EI) is a common MS technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. savemyexams.com The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can aid in structure elucidation.

For alcohols, the molecular ion peak is often weak or absent. libretexts.org Common fragmentation pathways for cyclohexanol derivatives include the loss of a water molecule (M-18), the loss of a methyl group (M-15), and the loss of an ethyl group (M-29). Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a characteristic fragmentation for alcohols. libretexts.org Analysis of these fragmentation patterns in the mass spectrum of this compound can provide valuable structural information and help to distinguish it from other isomers.

High-Resolution MS for Isomer Discrimination

High-resolution mass spectrometry (HRMS) is a powerful tool for distinguishing between isomers by providing highly accurate mass measurements. This precision allows for the determination of elemental compositions, which can help differentiate compounds with the same nominal mass but different chemical formulas. While constitutional isomers and stereoisomers of this compound share the same molecular formula (C₈H₁₆O) and thus the same exact mass, HRMS can be instrumental when coupled with fragmentation techniques. nist.govnih.gov The high-resolution capability ensures that the measured mass-to-charge (m/z) ratios of fragment ions are sufficiently accurate to propose their elemental formulas, aiding in the structural assignment of different isomers. nih.govnih.gov

Tandem MS/MS for Elucidating Structural Information

Tandem mass spectrometry (MS/MS) is a crucial technique for differentiating isomers of this compound. wikipedia.org In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion or a primary fragment of this compound) is selected and then subjected to fragmentation through processes like collision-induced dissociation (CID). amazonaws.com The resulting product ions are then analyzed, generating a fragmentation pattern that is characteristic of the precursor ion's structure.

The fragmentation pathways of alcohols in mass spectrometry often involve α-cleavage and dehydration. libretexts.org For this compound, α-cleavage would involve the breaking of a C-C bond adjacent to the hydroxyl group. The position of the methyl groups influences the stability of the resulting carbocations, leading to different relative abundances of fragment ions for each isomer. Dehydration, the loss of a water molecule, also produces characteristic fragments. The specific fragmentation patterns, including the m/z values and relative intensities of the product ions, can serve as a fingerprint to distinguish between cis and trans isomers of this compound. savemyexams.com

Table 1: Key Fragmentation Pathways in Mass Spectrometry of Alcohols

Fragmentation Pathway Description Characteristic Ion(s)
α-Cleavage Breakage of a C-C bond adjacent to the hydroxyl group, forming a resonance-stabilized cation. libretexts.org Varies depending on the specific structure of the alcohol.

| Dehydration | Elimination of a water molecule (H₂O). libretexts.org | [M-18]⁺ |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation and purity analysis of this compound isomers. The choice of chromatographic technique depends on the specific properties of the isomers, such as volatility and stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isomers

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for separating and identifying volatile compounds like the isomers of this compound. etamu.edulibretexts.org In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. libretexts.org The separation is based on the differential partitioning of the isomers between the stationary phase coated on the column wall and the mobile gas phase. etamu.edu The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. libretexts.org

The separated isomers then enter the mass spectrometer, which provides mass spectra for each component. etamu.edu The combination of retention time data from GC and fragmentation patterns from MS offers a high degree of confidence in the identification of individual volatile isomers of this compound. nih.govnih.gov This technique is also valuable for assessing the purity of a sample by detecting and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of stereoisomers, including the cis and trans isomers of this compound. csfarmacie.cz While conventional reversed-phase HPLC can sometimes separate diastereomers, the resolution of enantiomers requires the use of a chiral stationary phase (CSP). The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different stabilities, leading to different retention times for the enantiomers.

For compounds like this compound, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water can be used to separate diastereomers. sielc.com The different spatial arrangements of the methyl and hydroxyl groups in the cis and trans isomers result in differences in their interaction with the stationary phase, allowing for their separation. By optimizing mobile phase composition and other parameters, baseline separation of the stereoisomers can be achieved, enabling their quantification and purity assessment. chromatographyonline.com

Chiral Gas Chromatography for Enantiomeric Purity

Chiral gas chromatography is a specialized GC technique used to separate enantiomers. gcms.czchiralpedia.com This method employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which can differentiate between the enantiomers of a chiral compound. researchgate.netnih.gov The separation is achieved through the formation of temporary diastereomeric inclusion complexes between the enantiomers and the chiral stationary phase. pharmaknowledgeforum.com The different stabilities of these complexes result in different retention times for the R and S enantiomers.

For this compound, which has chiral centers, determining the enantiomeric purity is crucial in many applications. nih.govudl.cat Chiral GC provides a highly sensitive and accurate method for this purpose. chromatographyonline.com By analyzing a sample on a chiral GC column, one can determine the ratio of the enantiomers present, which is expressed as the enantiomeric excess (ee). thieme-connect.delibretexts.org This information is vital for understanding the stereochemistry of reactions involving this compound and for ensuring the quality of enantiomerically pure products.

Table 2: Mentioned Compounds

Compound Name
This compound
cis-1,3-Dimethylcyclohexanol
trans-1,3-Dimethylcyclohexanol
2-pentanol
Acetonitrile

Computational Chemistry and Theoretical Modeling of 1,3 Dimethylcyclohexanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Mechanics)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Molecular Mechanics (MM), are powerful tools for investigating the properties of 1,3-dimethylcyclohexanol. nrel.gov DFT methods are prized for their balance of accuracy and computational cost, making them suitable for calculating electronic structure and energies. nrel.govwebmo.net Molecular mechanics, while less computationally intensive, is highly effective for conformational analysis and energy minimization. nih.gov

This compound exists as multiple stereoisomers (cis and trans), each of which can adopt several conformations due to the flexibility of the cyclohexane (B81311) ring. The most stable conformation is the chair form. Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. webmo.netwayne.edu

For substituted cyclohexanes, the stability of a given chair conformation is largely determined by steric strain, particularly from 1,3-diaxial interactions. libretexts.orglibretexts.org Substituents in the equatorial position are generally more stable than in the axial position.

Cis-1,3-dimethylcyclohexanol : This isomer can exist in two primary chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids the high steric strain caused by 1,3-diaxial interactions between the two methyl groups. libretexts.org

Trans-1,3-dimethylcyclohexanol : This isomer has one methyl group in an axial position and the other in an equatorial position. Ring flipping results in another axial-equatorial conformation of equivalent energy.

Computational methods are used to quantify the energy differences between these conformers. The energy penalty associated with an axial methyl group (its "A-value") is a key parameter in these calculations. By minimizing the total steric energy, these programs can predict the equilibrium distribution of conformers.

Table 1: Calculated Strain Energies for Dimethylcyclohexane Conformers This table illustrates the principles of conformational analysis that are applied to this compound. The values are representative of the steric strain associated with different substituent positions on a cyclohexane ring.

IsomerConformationPrimary Source of StrainCalculated Strain Energy (kJ/mol)
cis-1,3-Dimethylcyclohexane (B1347349)Diequatorial (e,e)Minimal steric strain~0
cis-1,3-DimethylcyclohexaneDiaxial (a,a)Two 1,3-diaxial interactions>15
trans-1,3-DimethylcyclohexaneAxial-Equatorial (a,e)Gauche-butane interactions~7.6

Theoretical models can accurately predict spectroscopic data, which is invaluable for structure elucidation.

NMR Spectroscopy : Computational methods, often integrated with neural networks or DFT, can predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nmrdb.orgchemaxon.com The calculations consider the electronic environment of each nucleus, which is influenced by the molecule's 3D conformation. Predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the isomers. nmrdb.org

IR Spectroscopy : The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT methods. nih.gov These calculations produce a set of normal modes, each corresponding to a specific molecular vibration (e.g., C-H stretch, O-H bend). The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental spectra. nih.govmit.edu

Table 2: Representative Correlation of Theoretical and Experimental Spectroscopic Data This table provides an example of how predicted spectroscopic data are compared with experimental values for validation.

Spectroscopy TypeParameterPredicted Value (DFT)Experimental Value
¹³C NMRChemical Shift (C-OH)~70 ppmVaries by isomer
¹H NMRChemical Shift (C-CH₃)~0.9 ppmVaries by isomer
IRO-H Stretch Frequency~3400-3600 cm⁻¹ (scaled)~3350-3550 cm⁻¹
IRC-O Stretch Frequency~1050-1150 cm⁻¹ (scaled)~1075-1125 cm⁻¹

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. kg.ac.rs

HOMO : This orbital can be thought of as the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

LUMO : This orbital is the most likely to accept electrons, allowing the molecule to act as an electrophile.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical reactivity descriptor. wuxibiology.com A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org

DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO for this compound. researchgate.net This analysis helps predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, the HOMO is often localized around the oxygen atom of the hydroxyl group, indicating its nucleophilic character. The LUMO may have significant contributions from the antibonding orbitals associated with the C-O bond.

Table 3: Calculated Electronic Properties of a Substituted Cyclohexanol (B46403) This table shows typical values for electronic properties calculated using DFT, which are used to assess the reactivity of molecules like this compound.

PropertyTypical Calculated Value (eV)Implication
HOMO Energy-6.5 to -7.5Energy of the outermost electrons; relates to ionization potential.
LUMO Energy+0.5 to +1.5Energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap7.0 to 9.0Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. wuxibiology.com

Molecular Dynamics Simulations for Conformational Fluxionality

The cyclohexane ring is not static; it undergoes rapid conformational changes, most notably the "chair flip" which interconverts two chair forms. This dynamic behavior is known as conformational fluxionality. Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time.

For this compound, MD simulations can track the trajectory of each atom, providing a detailed picture of the ring-puckering motions and the chair-to-chair interconversion. These simulations can calculate the free energy barriers between different conformations (e.g., chair, twist-boat, boat) and determine the rate of interconversion, offering a deeper understanding of the molecule's dynamic nature at finite temperatures.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. brainly.com

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. For reactions involving this compound, such as acid-catalyzed dehydration to form alkenes, quantum chemical calculations can:

Model the protonation of the hydroxyl group.

Calculate the energy required for the loss of a water molecule to form a carbocation intermediate.

Determine the structure and energy of the transition state for this step.

Analyze the subsequent elimination of a proton to form the final alkene products.

This analysis helps explain the regioselectivity and stereoselectivity of reactions, such as why certain isomers are formed preferentially. cdnsciencepub.com

Correlation between Theoretical Predictions and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound, there is generally a strong correlation:

Conformational Stability : The predicted relative stabilities of cis and trans isomers, and their respective diequatorial or axial-equatorial conformations, align well with experimental observations of product distributions in syntheses. cdnsciencepub.com

Spectroscopy : Calculated NMR and IR spectra, after appropriate scaling, show good agreement with experimentally measured spectra, aiding in the correct assignment of structures. nih.gov

Reactivity : Theoretical predictions of reactivity based on FMO analysis and transition state theory are consistent with observed reaction outcomes and rates. For example, calculations can correctly predict the major and minor alkene products formed during dehydration.

This synergy between theory and experiment is powerful; computational models provide a detailed, atomistic understanding of the underlying principles that govern experimental observations.

Role of 1,3 Dimethylcyclohexanol As a Building Block in Complex Organic Synthesis

Precursor in Chiral Molecule Synthesis

The stereoisomers of 1,3-dimethylcyclohexanol, such as (1S,3R)-1,3-dimethylcyclohexanol, are highly valued as chiral building blocks in asymmetric synthesis. The predefined spatial arrangement of the methyl and hydroxyl groups on the cyclohexane (B81311) ring provides a fixed stereochemical foundation. This allows for the synthesis of specific enantiomers or diastereomers of target molecules, which is crucial in fields like pharmaceutical development where the biological activity of a molecule can be dependent on its chirality. kashanu.ac.irresearchgate.net The primary utility of these chiral isomers lies in their role as starting materials whose stereochemistry dictates the outcome of subsequent chemical transformations.

Applications in the Synthesis of Diverse Substituted Cyclohexane Derivatives

This compound is a key precursor for generating a variety of substituted cyclohexane derivatives. The hydroxyl group (-OH) can be chemically modified to create other functional groups. A common strategy involves converting the alcohol into a tosylate (a toluenesulfonate (B8598656) derivative). This is significant because the tosylate group is an excellent leaving group, facilitating substitution reactions where a wide range of nucleophiles can be introduced to the cyclohexane ring. This process allows for the controlled synthesis of numerous derivatives with new functionalities at the carbon atom that originally bore the hydroxyl group. researchgate.net

Table 1: General Synthesis of Substituted Cyclohexanes from this compound

Step Reactant Reagent(s) Product Purpose
1 This compound Tosyl chloride, Pyridine 1,3-Dimethylcyclohexyl tosylate Converts the poor -OH leaving group into an excellent tosylate leaving group.

Use in the Preparation of Functionalized Alkenes and Cyclic Compounds

The this compound framework is instrumental in synthesizing both unsaturated and alternative cyclic structures.

Functionalized Alkenes: Through elimination reactions, this compound can be dehydrated to form dimethylcyclohexene isomers. This transformation is typically achieved by first converting the alcohol to a tosylate, followed by treatment with a base to induce elimination, yielding a carbon-carbon double bond within the ring. researchgate.net

Expanded Cyclic Compounds: A significant application involves using the dimethylcyclohexane scaffold for ring-expansion reactions to create larger cyclic systems. For instance, an isomer, 2,6-dimethylcyclohexanone (B152311) (which can be synthesized by oxidizing the corresponding 2,6-dimethylcyclohexanol), serves as the starting point for a multi-step synthesis of 2,6-dimethyltropone, a seven-membered ring compound. thieme-connect.com This process involves creating a bicyclic intermediate that undergoes a synthetically programmed ring-opening to yield the expanded cyclic ketone, demonstrating the utility of the cyclohexane scaffold in building more complex cyclic structures. thieme-connect.com

Development of Novel Synthetic Methodologies Utilizing this compound Scaffolds

The structural framework of dimethylcyclohexanols and their derivatives, like the corresponding ketones, has been pivotal in the development of new synthetic strategies. A notable example is the novel and convenient synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone, a compound previously undescribed in the scientific literature. thieme-connect.com This multi-step methodology showcases how the relatively simple cyclohexane scaffold can be intricately manipulated to build complex molecules of significant interest, such as those with potential antiviral properties. thieme-connect.com The development of this pathway, which involves a dichlorocarbene (B158193) addition followed by a controlled ring expansion, highlights the role of the dimethylcyclohexane structure in pioneering new routes to valuable chemical entities. thieme-connect.com

Table 2: Methodology for the Synthesis of 2,6-Dimethyltropone

Step Starting Material Key Reagents Intermediate/Product Transformation Source
1 2,6-Dimethylcyclohexanone LDA, TMSCl Trimethylsilyl enol ether 1 Enolate formation and trapping thieme-connect.com
2 Trimethylsilyl enol ether 1 CHCl₃, NaOH Dichlorobicyclo[4.1.0]heptane 2 Dichlorocarbene addition thieme-connect.com
3 Dichlorobicyclo[4.1.0]heptane 2 Acid (e.g., H⁺) 2-chloro-3,7-dimethylcyclohept-2-ene-1-one 3a Acid-promoted ring expansion thieme-connect.com
4 Compound 3a NBS, AIBN Brominated cycloheptenone 4a/4b Gamma bromination thieme-connect.com

Environmental Fate and Biodegradation of Dimethylcyclohexanols

Mechanisms of Biotic Degradation in Aquatic and Terrestrial Environments

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily bacteria and fungi. nih.gov This process is fundamental to the natural attenuation of chemical substances in the environment. The efficiency of biodegradation depends on several factors, including the chemical structure of the compound, environmental conditions (e.g., temperature, pH, oxygen availability), and the presence of adapted microbial populations. nih.govnih.gov

The degradation of organic compounds like dimethylcyclohexanols can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, following distinct metabolic pathways.

Aerobic Degradation: In the presence of oxygen, microorganisms utilize oxygenase enzymes to initiate the breakdown of hydrocarbon structures. researchgate.netenviro.wiki This initial step typically involves the hydroxylation of the cyclohexane (B81311) ring, a reaction catalyzed by monooxygenase or dioxygenase enzymes. This process increases the water solubility of the compound and facilitates further breakdown. The degradation pathways for cyclic alkanes often involve the formation of corresponding alcohols and ketones, which are then further metabolized, potentially leading to the opening of the cyclohexane ring and eventual mineralization. Aerobic degradation is generally faster and more efficient than anaerobic degradation for many organic compounds. enviro.wiki

Anaerobic Degradation: In environments devoid of oxygen, such as deep sediments or certain contaminated groundwaters, anaerobic microorganisms employ different strategies to break down stable molecules. frontiersin.org For cycloalkanes, one established mechanism is the addition of the substrate to fumarate, a reaction that activates the hydrocarbon for subsequent breakdown via a pathway analogous to fatty acid β-oxidation. frontiersin.orgresearchgate.net Studies on related compounds like cis-1,3-dimethylcyclohexane (B1347349) have shown that it can be biodegradable under anaerobic, sulfate-reducing conditions. The specific isomer and the types of microbial communities present significantly influence the potential for anaerobic biodegradation. nih.gov

The extent of biodegradation is categorized into two main levels: primary and ultimate.

Primary Biodegradation: This refers to the initial transformation of the parent compound's chemical structure by microbial action. cymitquimica.combfblab.com This alteration results in the loss of a specific characteristic of the substance, for example, its surface-active properties. europa.eu While the original compound is removed, intermediate metabolites are formed, which may or may not be further degraded. nih.gov A substance is considered to have undergone primary biodegradation even if persistent metabolites remain.

Ultimate Biodegradation (Mineralization): This is the complete breakdown of an organic compound by microorganisms into simple inorganic products such as carbon dioxide (CO₂), water (H₂O), and mineral salts, along with the formation of new microbial biomass. cymitquimica.combfblab.com This process represents the complete removal of the substance from the environment. nih.gov Tests measuring the production of CO₂ or the consumption of oxygen are designed to assess ultimate biodegradation. europa.eu

For a substance identified as dimethylcyclohexanol, one study indicated that it is not readily biodegradable, achieving 48% degradation in 28 days. However, in a prolonged 60-day test, it reached 71% biodegradation, suggesting it is not persistent in the environment. mdpi.com

Standardized Testing Protocols for Biodegradability Assessment

To evaluate the biodegradability of chemical substances in a consistent and comparable manner, the Organisation for Economic Co-operation and Development (OECD) has established a series of standardized test guidelines. These tests are tiered, starting with stringent screening tests for ready biodegradability and moving to more complex simulations of environmental conditions.

These are stringent screening tests that aim to identify chemicals that will biodegrade rapidly and completely in the environment under aerobic conditions. bfblab.com A substance that passes a ready biodegradability test is assumed to not persist in the environment. europa.eu Common features include the use of a low concentration of microorganisms and the test substance as the sole source of carbon. concawe.eu The pass levels are typically 60% of the theoretical maximum CO₂ production or oxygen demand, or 70% removal of dissolved organic carbon (DOC), achieved within a 10-day window during the 28-day test period. europa.euresearchgate.net

| Interactive Data Table: OECD 301 and 310 Ready Biodegradability Tests | | :--- | :--- | :--- | :--- | | Test Guideline | Method Name | Parameter Measured | Applicability Notes | | OECD 301 A | DOC Die-Away | Dissolved Organic Carbon (DOC) | Suitable for soluble, non-volatile substances. mdpi.com | | OECD 301 B | CO₂ Evolution (Sturm Test) | Carbon Dioxide (CO₂) Production | Suitable for poorly soluble substances. nih.gov | | OECD 301 C | Modified MITI (I) | Oxygen Consumption | Low inoculum density; suitable for checking inhibitory effects. researchgate.net | | OECD 301 D | Closed Bottle | Oxygen Consumption | Suitable for volatile substances. nih.govmdpi.com | | OECD 301 E | Modified OECD Screening | Dissolved Organic Carbon (DOC) | Higher inoculum concentration; suitable for substances that need adaptation. cymitquimica.com | | OECD 301 F | Manometric Respirometry | Oxygen Consumption | Suitable for a wide range of substances, including poorly soluble and volatile ones. nih.gov | | OECD 310 | CO₂ in Sealed Vessels (Headspace) | Carbon Dioxide (CO₂) in Headspace | Suitable for volatile and poorly soluble substances. nih.govnih.gov |

If a substance fails a ready biodegradability test, it may be subjected to an inherent biodegradability test. These tests use more favorable conditions, such as a higher concentration of microorganisms and a longer exposure time, to assess whether a substance has the potential to biodegrade. nih.govrsc.org A positive result classifies a chemical as "inherently biodegradable," indicating it is not expected to persist indefinitely in the environment. bfblab.comnih.gov

| Interactive Data Table: OECD 302 Inherent Biodegradability Tests | | :--- | :--- | :--- | :--- | | Test Guideline | Method Name | Parameter Measured | Key Features | | OECD 302 A | Modified SCAS Test | DOC or COD Removal | Simulates a sewage treatment plant with a longer exposure time. concawe.eu | | OECD 302 B | Zahn-Wellens/EMPA Test | DOC or COD Removal | High concentration of inoculum and test substance; assesses elimination from water. nih.govresearchgate.netgoogle.com | | OECD 302 C | Modified MITI (II) Test | Oxygen Consumption | High inoculum concentration from various sources. rsc.org |

Biodegradation above 20% can be considered evidence of inherent primary biodegradability, while levels exceeding 70% may indicate inherent ultimate biodegradability. nih.gov

Simulation tests are the highest tier of biodegradation testing and are designed to mimic realistic environmental conditions in specific compartments like wastewater treatment plants, soil, or aquatic sediments. These studies provide data on degradation rates (kinetics) and the formation and decline of major transformation products. d-nb.info They are crucial for conducting environmental risk assessments for substances that are not readily biodegradable.

| Interactive Data Table: OECD Simulation Tests | | :--- | :--- | :--- | | Test Guideline | Environmental Compartment Simulated | Objective | | OECD 303 | Aerobic Sewage Treatment (Activated Sludge) | Determines removal (biodegradation and sorption) in a wastewater treatment plant. nih.govepa.govcymitquimica.com | | OECD 307 | Soil | Evaluates aerobic and anaerobic transformation in soil. enviro.wiki | | OECD 308 | Aquatic Sediment Systems | Assesses aerobic and anaerobic transformation in water-sediment systems. | | OECD 309 | Surface Water | Measures aerobic mineralization at low concentrations in surface water. frontiersin.org | | OECD 314 | Wastewater and Surface Water | Assesses biodegradation kinetics in various scenarios for chemicals discharged to wastewater. europa.euconcawe.eud-nb.info |

Factors Influencing Biodegradation Rates and Pathways

The biodegradation of 1,3-dimethylcyclohexanol, the process by which microorganisms break down the compound, is influenced by a multitude of environmental and molecular factors. These factors dictate the rate and the metabolic pathways involved in its degradation.

Molecular Structure: The structure of this compound, with its cyclohexane ring and two methyl groups, plays a significant role in its susceptibility to microbial attack. The position and orientation (cis/trans isomerism) of the methyl groups can create steric hindrance, potentially impeding enzymatic action. For instance, studies on dimethylcyclohexane isomers have shown that biodegradability is highly dependent on the specific isomer. In one study, cis-1,3-dimethylcyclohexane was found to be substantially degraded under sulfate-reducing conditions, while other isomers like 1,1-dimethylcyclohexane (B3273568) and trans-1,2-dimethylcyclohexane (B1581434) were significantly more resistant. oup.com This suggests that the specific stereochemistry of this compound would be a key determinant of its biodegradation rate.

Microbial Consortia: The presence of a diverse and adapted microbial community is crucial for the breakdown of alicyclic hydrocarbons and their derivatives. Often, a single microbial species cannot completely mineralize such compounds. Instead, a consortium of bacteria, each performing specific enzymatic steps, is required. For example, the biodegradation of methylcyclohexane (B89554) has been shown to be carried out by consortia of bacteria including Rhodococcus, Flavobacterium, and Pseudomonas species. researchgate.net The initial step in the microbial oxidation of cycloalkanes like methylcyclohexane is often the introduction of a hydroxyl group, a reaction catalyzed by monooxygenase enzymes, to form compounds like methylcyclohexanol. researchgate.net It is plausible that the biodegradation of this compound would follow a similar initial pathway, with the existing hydroxyl group potentially being a site for further oxidation, or the ring being hydroxylated at another position.

Environmental Conditions: Several abiotic factors significantly impact microbial activity and, consequently, the rate of biodegradation.

Oxygen Availability: Aerobic conditions, where oxygen is present, generally favor the rapid biodegradation of hydrocarbons. Oxygen acts as the terminal electron acceptor in the metabolic process. Under anaerobic (oxygen-deficient) conditions, biodegradation can still occur but is typically much slower and relies on other electron acceptors like nitrate, sulfate, or carbon dioxide. oup.com

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is vital for microbial growth and enzymatic activity. A deficiency in these nutrients can limit the rate of biodegradation.

pH and Temperature: Microbial enzymes function optimally within specific pH and temperature ranges. Deviations from these optimal conditions can significantly slow down or even halt biodegradation.

Bioavailability: The extent to which a compound is available to microorganisms for degradation is a critical factor. For a sparingly soluble compound like this compound, its partitioning between water, soil, and air will affect its bioavailability to microbes in different environmental compartments.

The following table summarizes key factors influencing the biodegradation of cyclic alkanes, which are structurally related to this compound.

FactorInfluence on Biodegradation RateSupporting Evidence/Examples
Molecular Structure The position and orientation of alkyl groups affect susceptibility to enzymatic attack.cis-1,3-Dimethylcyclohexane is more readily biodegraded than other isomers under certain anaerobic conditions. oup.com
Oxygen Availability Aerobic conditions generally lead to faster degradation compared to anaerobic conditions.The biodegradation of many alicyclic compounds is significantly more extensive under sulfate-reducing (anaerobic) conditions compared to methanogenic (anaerobic) conditions, but often slower than under aerobic conditions. oup.com
Microbial Community The presence of diverse and adapted microbial consortia is essential for complete degradation.Consortia of Rhodococcus, Flavobacterium, and Pseudomonas have been identified in the degradation of methylcyclohexane. researchgate.net
Nutrient Levels Adequate levels of nitrogen and phosphorus are required for microbial growth and metabolism.Nutrient limitations are a common factor controlling the rate of hydrocarbon bioremediation in natural environments.
Bioavailability The compound must be accessible to microorganisms for degradation to occur.The low water solubility of such compounds can limit their availability to microbes in the aqueous phase.

Environmental Persistence Implications

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by physical, chemical, or biological processes. The structural characteristics of this compound suggest that it may exhibit a degree of persistence in the environment.

The cyclohexane ring is a stable structure, and the presence of two methyl groups can increase its resistance to degradation compared to the parent cyclohexane molecule. As observed with dimethylcyclohexane isomers, the substitution pattern can lead to significant recalcitrance. oup.com For instance, a study on methylcyclohexane indicated that it is not readily biodegradable, with 0% degradation observed in a standard test. oecd.org This suggests that dimethylated cyclohexanols like this compound may also have a low potential for rapid biodegradation.

The persistence of a compound is also related to its physical-chemical properties, such as its water solubility and octanol-water partition coefficient (Log Kow). While specific data for this compound is scarce, related compounds like methylcyclohexane have low water solubility and a Log Kow that suggests a potential for partitioning into fatty tissues of organisms and organic matter in soil and sediment. europa.eu This partitioning can reduce the concentration of the compound freely available in the water phase, which can slow down degradation processes like hydrolysis and photolysis, and also limit its bioavailability to microorganisms. epa.gov

The potential for slow biodegradation, combined with its likely physical-chemical properties, implies that this compound could persist in the environment for a considerable time. Its fate in soil and water would be influenced by adsorption to organic matter, which could act as a long-term reservoir, slowly releasing the compound back into the environment. In the atmosphere, it would likely be subject to degradation by hydroxyl radicals, a common fate for volatile organic compounds. epa.gov

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions and Findings

Academic research on dimethylcyclohexanol isomers has primarily focused on their synthesis, stereochemistry, and potential applications. While direct studies on 1,3-Dimethylcyclohexanol are not as prevalent as for its isomers, the existing body of work on related compounds provides significant insights.

Key findings in the broader field of dimethylcyclohexanols that are relevant to the 1,3-isomer include:

Synthesis and Structure: this compound is a cyclic alcohol featuring a cyclohexane (B81311) ring with methyl groups at the 1 and 3 positions. cymitquimica.com It is a colorless to pale yellow liquid with limited solubility in water but good solubility in organic solvents. cymitquimica.com Standard synthesis methods involve the reduction of the corresponding ketone, 1,3-dimethylcyclohexanone. cymitquimica.com

Stereochemistry: The stereochemical configuration is a critical aspect of dimethylcyclohexanols, significantly influencing their physical properties and biological activity. For instance, studies on 2,6-dimethylcyclohexanol (B1210312) isomers have demonstrated that their stereochemistry dictates their potency as positive modulators of GABA-A receptors. researchgate.netdoi.org The different spatial arrangements of the hydroxyl and methyl groups in the cis and trans isomers of this compound are expected to result in distinct conformational preferences and reactivity, a foundational concept in stereochemical analysis.

Reactivity: The chemical behavior of this compound is characteristic of a tertiary alcohol. It can undergo reactions such as conversion to an alkyl halide when treated with concentrated hydrochloric acid. chegg.com The hydroxyl group allows for transformations like the Williamson ether synthesis, as demonstrated with related dimethylcyclohexanols, to produce ethers. pearson.comvaia.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Appearance Colorless to pale yellow liquid

Unaddressed Research Questions and Methodological Challenges

Despite the foundational knowledge, several research questions concerning this compound remain open, presenting both challenges and opportunities for the scientific community.

Stereoselective Synthesis: A significant challenge is the development of highly stereoselective synthetic routes to isolate pure cis- and trans-isomers of this compound. While catalytic hydrogenation of the corresponding dimethylcyclohexene or reduction of dimethylcyclohexanone are common methods, achieving high diastereoselectivity for the 1,3-isomer specifically requires further optimization.

Biological Activity Profile: The biological activities of this compound are largely uncharacterized. Research on 2,6-dimethylcyclohexanol has shown its potential in medicinal chemistry, particularly in modulating GABA-A receptors. researchgate.netdoi.org A critical unaddressed question is whether this compound or its isomers exhibit similar or other significant biological effects. This would require systematic screening and mechanistic studies.

Conformational Analysis: While the principles of conformational analysis are well-established, a detailed experimental and computational study of the conformational equilibrium of the cis- and trans-isomers of this compound is lacking. Such an investigation would provide valuable data on the energetic differences between axial and equatorial orientations of the substituent groups.

Material Science Applications: The potential for this compound as a building block in polymer or materials science has not been explored. Its bifunctional nature (a hydroxyl group and a hydrocarbon body) could make it a candidate for creating specialty polyesters or other polymers with unique thermal or mechanical properties.

Emerging Trends in Dimethylcyclohexanol Research

Current research trends in organic chemistry and related fields point toward several promising areas where the study of this compound could be highly relevant.

Catalysis: There is a growing interest in using simple cyclic molecules as model substrates in the development of new catalytic reactions. researchgate.net For example, the dehydrogenation of cyclohexanones to form enones is an important transformation, and 1,3-dimethylcyclohexanone, the precursor to this compound, could serve as a substrate for developing new catalytic systems. researchgate.net

Medicinal Chemistry: The unique three-dimensional structure of substituted cyclohexanols makes them attractive scaffolds in drug discovery. The trend of exploring stereoisomers for differential biological activity, as seen with 2,6-dimethylcyclohexanol, is likely to continue and could be extended to the 1,3-isomer. researchgate.netdoi.org

Mechanistic Studies: Advanced spectroscopic and computational techniques are increasingly being used to elucidate complex reaction mechanisms. nih.govacs.org The reactions of this compound, such as dehydration or substitution, could be reinvestigated using these modern methods to gain deeper mechanistic insights. chegg.com

Potential Avenues for Advanced Synthetic and Mechanistic Investigations

Future research can build upon the existing knowledge base to explore more advanced topics related to this compound.

Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of enantiomerically pure isomers of this compound would be a significant advancement. This would enable a more precise evaluation of their biological properties and potential as chiral building blocks in total synthesis.

Mechanistic Probes: The isomers of this compound could be used as mechanistic probes to study the stereoelectronic requirements of various reactions. For example, comparing the rates of elimination or substitution for the cis- and trans-isomers can provide valuable information about the transition state geometry.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model the conformational landscapes, reaction pathways, and spectroscopic properties of this compound isomers. These theoretical studies can guide experimental work and help in interpreting complex results.

Flow Chemistry: Investigating the synthesis and reactions of this compound using continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous reactions like oxidation. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-dimethylcyclohexanol, and how do reaction conditions influence product purity?

Methodological Answer: this compound can be synthesized via acid-catalyzed dehydration of substituted cyclohexanols, analogous to methods used for methylcyclohexanol derivatives. For example, sulfuric acid catalysis at 160–180°C promotes dehydration, but competing isomerization and byproduct formation require careful temperature control. Fractional distillation is critical for isolating the desired product, as seen in methylcyclohexanol dehydration studies where product ratios (e.g., 7.81:1 for 1-methylcyclohexene vs. 3-methylcyclohexene) depend on steric and thermodynamic factors . Characterization via GC-MS and NMR (as in ) ensures purity, with attention to stereoisomer separation.

Q. How can the physical properties (e.g., pKa, boiling point) of this compound guide its handling and storage in laboratory settings?

Methodological Answer: Key properties include:

  • pKa : ~15.35 (similar to 2,6-dimethylcyclohexanol, ), indicating weak acidity. Storage under inert atmospheres minimizes oxidation.
  • Boiling point : ~176°C (analogous to 2,6-dimethylcyclohexanol, ), requiring distillation under reduced pressure for heat-sensitive reactions.
  • Stability : Hygroscopicity and light sensitivity necessitate storage at -20°C in sealed, dark containers (). Differential scanning calorimetry (DSC) can assess thermal stability.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

Q. How should researchers resolve contradictions in product distribution data from acid-catalyzed dehydration of this compound?

Methodological Answer: Discrepancies between experimental and theoretical product ratios (e.g., ’s 7.81:1 ratio for methylcyclohexene isomers) arise from kinetic vs. thermodynamic control. Advanced approaches include:

  • Kinetic analysis : Monitor reaction progress via in-situ FTIR to track intermediate formation.
  • Isotopic labeling : Use deuterated solvents to probe hydrogen migration mechanisms.
  • Computational validation : Compare experimental GC-MS data with DFT-predicted activation energies for competing pathways (). Contradictions often stem from unaccounted steric effects or solvent interactions.

Q. What spectroscopic techniques are most effective for distinguishing stereoisomers of this compound?

Methodological Answer:

  • NMR : 1H^1H NMR () resolves axial/equatorial methyl groups via coupling constants (e.g., JJ-values for vicinal protons). Nuclear Overhauser effect (NOE) spectroscopy identifies spatial proximity of substituents.
  • GC-MS : Retention times and fragmentation patterns differentiate cis/trans isomers, as demonstrated for 2,5-dimethylcyclohexanol ().
  • IR spectroscopy : O-H stretching frequencies (~3200–3600 cm1^{-1}) vary with hydrogen-bonding strength, influenced by substituent orientation.

Q. How can researchers assess the environmental impact of this compound in ecotoxicological studies?

Methodological Answer:

  • Acute toxicity assays : Expose model organisms (e.g., Daphnia magna or honeybees, ) to graded concentrations, monitoring mortality and behavioral endpoints (e.g., sucrose consumption in bees).
  • Degradation studies : Use LC-MS to track photolysis or microbial breakdown products (analogous to ’s photolysis protocols).
  • QSAR modeling : Predict bioaccumulation and persistence using software like EPI Suite, parameterized with experimental logP and pKa data.

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